N,N-Didesethyl Sunitinib-d4 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Didesethyl Sunitinib-d4 Hydrochloride is a deuterated form of N,N-Didesethyl Sunitinib Hydrochloride. It is a potent inhibitor of AMP-activated protein kinase (AMPK), with IC50 values of 393 nM and 141 nM for AMPKα1 and AMPKα2, respectively . This compound is primarily used in scientific research, particularly in the study of metabolic pathways and cancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesethyl Sunitinib-d4 Hydrochloride involves multiple steps, starting from the parent compound, Sunitinib. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. The key steps include:
Deprotection and Dealkylation: The initial step involves the removal of protective groups and the dealkylation of Sunitinib to form N,N-Didesethyl Sunitinib.
Deuteration: The dealkylated compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium using deuterated reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the deprotection, dealkylation, and deuteration steps.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
化学反应分析
Types of Reactions
N,N-Didesethyl Sunitinib-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
科学研究应用
N,N-Didesethyl Sunitinib-d4 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying deuterium isotope effects.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in cancer treatment and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
作用机制
N,N-Didesethyl Sunitinib-d4 Hydrochloride exerts its effects by inhibiting AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. By inhibiting AMPK, the compound affects various metabolic pathways, leading to changes in cellular energy levels and metabolic processes. The molecular targets include AMPKα1 and AMPKα2 subunits .
生物活性
N,N-Didesethyl Sunitinib-d4 Hydrochloride is a deuterated derivative of Sunitinib, a well-established multi-targeted receptor tyrosine kinase inhibitor primarily used in the treatment of various cancers, such as renal cell carcinoma and gastrointestinal stromal tumors. The biological activity of N,N-Didesethyl Sunitinib-d4 is closely linked to its pharmacokinetic properties and its ability to inhibit specific signaling pathways involved in tumor growth and angiogenesis.
- Chemical Name: this compound
- CAS Number: 1346606-30-1
- Molecular Formula: C18H16D4ClFN4O2
- Molecular Weight: 382.85 g/mol
N,N-Didesethyl Sunitinib-d4 functions as a potent inhibitor of several receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptors (VEGFR)
- Platelet-Derived Growth Factor Receptors (PDGFR)
- Stem Cell Factor Receptor (c-KIT)
These targets are crucial in mediating angiogenesis, tumor cell proliferation, and metastasis. By inhibiting these pathways, N,N-Didesethyl Sunitinib-d4 can effectively reduce tumor growth and improve patient outcomes.
Pharmacokinetics
The pharmacokinetic profile of N,N-Didesethyl Sunitinib-d4 shows that it is metabolized similarly to its parent compound, Sunitinib. Studies indicate that the active metabolite, N-desethyl sunitinib (DSU), exhibits comparable biological activity to Sunitinib itself, contributing significantly to the overall therapeutic effect.
Key Pharmacokinetic Findings:
- Protein Binding: High levels of protein binding (approximately 90%) were observed for both Sunitinib and its metabolites, affecting their free concentrations and biological activity .
- Metabolism: Primarily metabolized by CYP3A4, with significant implications for drug interactions when co-administered with CYP3A4 inhibitors or inducers .
Biological Activity Data
The biological activity of N,N-Didesethyl Sunitinib-d4 has been characterized through various studies, including in vitro assays and clinical observations. Below are summarized findings from relevant research:
In Vitro Binding Affinity
Table 1 summarizes the binding affinities of N,N-Didesethyl Sunitinib-d4 to various RTKs:
Compound Name | Target | Kd (nM) |
---|---|---|
Didesethyl Sunitinib | VEGFR2 | 27 |
Didesethyl Sunitinib | PDGFRA | 16 |
Didesethyl Sunitinib | PDGFRB | 11 |
Didesethyl Sunitinib | c-KIT | 3.4 |
This table illustrates that N,N-Didesethyl Sunitinib-d4 retains significant binding affinity for key targets involved in tumorigenesis.
Clinical Outcomes
A study involving patients with metastatic renal cell carcinoma (mRCC) indicated that higher concentrations of DSU were associated with improved progression-free survival (PFS) and overall survival (OS). Specifically, patients with DSU levels above 15 ng/mL had significantly better outcomes compared to those with lower levels .
Case Studies
Case Study: Pharmacokinetics in mRCC Patients
In a cohort study examining the pharmacokinetics of Sunitinib and its metabolites in mRCC patients:
属性
IUPAC Name |
N-(2-amino-1,1,2,2-tetradeuterioethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;/i5D2,6D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBSVCHUWKNAB-ZMAYEFRYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。